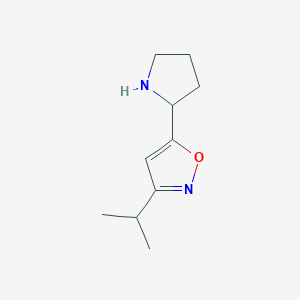
3-Isopropyl-5-pyrrolidin-2-ylisoxazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Isopropyl-5-pyrrolidin-2-ylisoxazole is a chemical compound with the molecular formula C10H16N2O and a molecular weight of 180.25 g/mol . It is primarily used in proteomics research and is known for its unique structural properties, which include an isoxazole ring substituted with an isopropyl group and a pyrrolidine ring .
準備方法
The synthesis of 3-Isopropyl-5-pyrrolidin-2-ylisoxazole typically involves the reaction of isoxazole derivatives with pyrrolidine under specific conditions. The exact synthetic routes and reaction conditions can vary, but common methods include:
化学反応の分析
3-Isopropyl-5-pyrrolidin-2-ylisoxazole can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The isoxazole ring can undergo substitution reactions with various nucleophiles, leading to the formation of substituted derivatives.
科学的研究の応用
3-Isopropyl-5-pyrrolidin-2-ylisoxazole has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is utilized in studies involving enzyme inhibition and protein interactions.
Medicine: Research into its potential therapeutic applications, including its role as a lead compound in drug discovery, is ongoing.
Industry: It is employed in the development of new materials and chemical processes.
作用機序
The mechanism of action of 3-Isopropyl-5-pyrrolidin-2-ylisoxazole involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets by binding to their active sites, leading to changes in their function. The exact pathways involved depend on the specific application and target of the compound .
類似化合物との比較
3-Isopropyl-5-pyrrolidin-2-ylisoxazole can be compared to other similar compounds, such as:
3-Isopropyl-5-pyrrolidin-2-ylpyrazole: Similar in structure but with a pyrazole ring instead of an isoxazole ring.
3-Isopropyl-5-pyrrolidin-2-ylthiazole: Contains a thiazole ring, offering different chemical properties and reactivity.
3-Isopropyl-5-pyrrolidin-2-ylimidazole: Features an imidazole ring, which can lead to different biological activities.
These comparisons highlight the unique structural and functional properties of this compound, making it a valuable compound in various fields of research.
特性
IUPAC Name |
3-propan-2-yl-5-pyrrolidin-2-yl-1,2-oxazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2O/c1-7(2)9-6-10(13-12-9)8-4-3-5-11-8/h6-8,11H,3-5H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AOVXBLGZZGFZSD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NOC(=C1)C2CCCN2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













